N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide
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Overview
Description
N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide is an organic compound that features a complex structure with both aniline and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide typically involves the following steps:
Formation of the aniline derivative: This step involves the reaction of aniline with a suitable reagent to introduce the phenyl group.
Coupling with naphthyl derivative: The aniline derivative is then coupled with a naphthyl derivative under specific conditions to form the desired product.
Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-anilinophenyl)-2-(2-naphthyloxy)ethanamide: Similar structure but with an ethanamide group.
N-(4-anilinophenyl)-2-(2-naphthyloxy)propionamide: Similar structure but with a propionamide group.
Uniqueness
N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide is unique due to its specific combination of aniline and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-24(17-28-23-15-10-18-6-4-5-7-19(18)16-23)26-22-13-11-21(12-14-22)25-20-8-2-1-3-9-20/h1-16,25H,17H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMGJEBWJZDQMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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